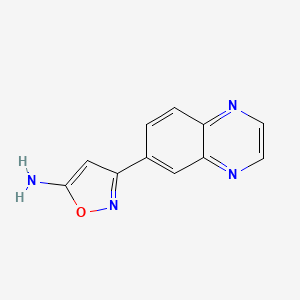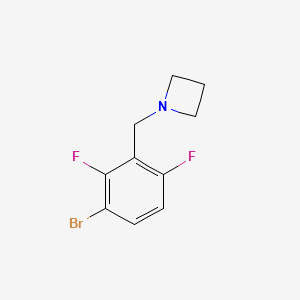![molecular formula C16H17BrN2O2 B13689080 5-Bromo-4-[4-(cyclohexyloxy)phenyl]imidazole-2-carbaldehyde](/img/structure/B13689080.png)
5-Bromo-4-[4-(cyclohexyloxy)phenyl]imidazole-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MFCD33022755 is a chemical compound with a unique structure and properties that have garnered significant interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of MFCD33022755 involves several steps, each requiring specific reaction conditions. The synthetic routes typically include:
Initial Reactant Preparation: The starting materials are prepared under controlled conditions to ensure purity and reactivity.
Intermediate Formation: Through a series of reactions, intermediates are formed. These reactions often involve the use of catalysts and specific temperature and pressure conditions.
Final Compound Synthesis: The final step involves the combination of intermediates under precise conditions to form MFCD33022755.
Industrial Production Methods
In an industrial setting, the production of MFCD33022755 is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency and yield, often involving automated systems to monitor and control reaction parameters.
化学反応の分析
Types of Reactions
MFCD33022755 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions of MFCD33022755 commonly use reagents such as:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
科学的研究の応用
MFCD33022755 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: The compound is studied for its potential effects on biological systems, including its role in enzyme inhibition and protein interactions.
Medicine: MFCD33022755 is investigated for its therapeutic potential, particularly in the treatment of certain diseases and conditions.
Industry: The compound is used in the production of specialty chemicals and materials, contributing to advancements in manufacturing processes.
作用機序
The mechanism by which MFCD33022755 exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, enzyme activity, and protein function. The exact pathways and targets are subjects of ongoing research, aiming to elucidate the detailed mechanisms involved.
特性
分子式 |
C16H17BrN2O2 |
|---|---|
分子量 |
349.22 g/mol |
IUPAC名 |
5-bromo-4-(4-cyclohexyloxyphenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C16H17BrN2O2/c17-16-15(18-14(10-20)19-16)11-6-8-13(9-7-11)21-12-4-2-1-3-5-12/h6-10,12H,1-5H2,(H,18,19) |
InChIキー |
IFDNLRZOJDSCHT-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)OC2=CC=C(C=C2)C3=C(NC(=N3)C=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-Bromo-2-(trifluoromethoxy)phenyl]guanidine](/img/structure/B13689009.png)
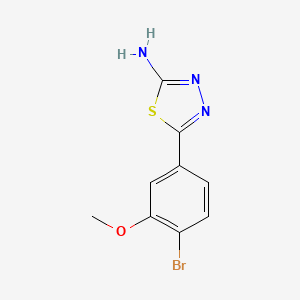
![Ethyl 4-[[6-(Dimethylamino)-3-nitro-2-pyridyl]amino]piperidine-1-carboxylate](/img/structure/B13689016.png)
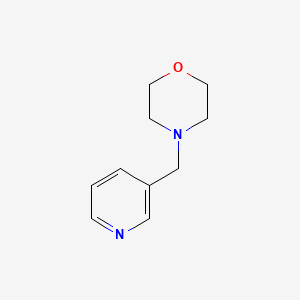
![[2-Chloro-4-(trifluoromethyl)phenyl]trimethylsilane](/img/structure/B13689018.png)
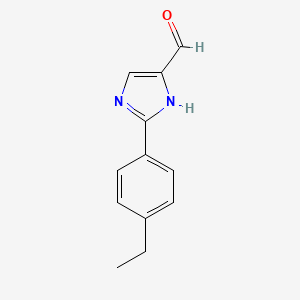
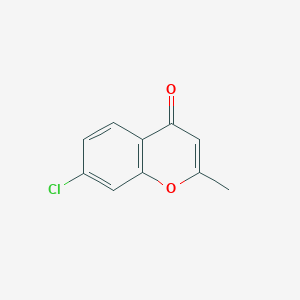
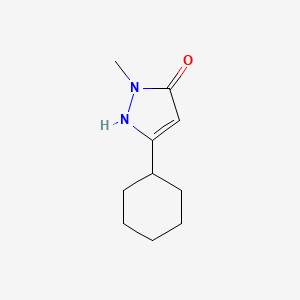
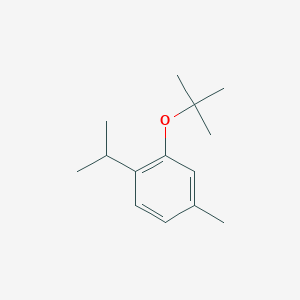
![2-Benzyl-6-oxa-2-azaspiro[3.4]octane](/img/structure/B13689058.png)
![5-Bromo-4-[4-fluoro-3-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13689064.png)
![Ethyl 7-((tert-butoxycarbonyl)(methyl)amino)-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13689071.png)
